molecular formula C18H26N2O4 B1399395 (2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester CAS No. 929048-08-8

(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No. B1399395
CAS RN: 929048-08-8
M. Wt: 334.4 g/mol
InChI Key: MCFFCQNSBLVXKS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its CAS number 929048-08-8, is a chemical with the molecular formula C18H26N2O4 . It is primarily used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Synthesis and Biochemical Applications

The compound has been utilized in various synthetic and biochemical applications. For instance, Ohfune and Nishio (1984) described its use in the stereoselective synthesis of (−)-detoxinine, highlighting its role in chelation-controlled aldol condensation and pyrrolidine ring formation (Ohfune & Nishio, 1984). Similarly, Chartrain et al. (1995) reported its application in asymmetric bioreduction by Mortierella alpina to produce a precursor for the β-methyl carbapenem antibiotic BO 2727 (Chartrain et al., 1995).

Advanced Organic Chemistry

In advanced organic chemistry, Kogan and Rawson (1992) demonstrated its use in the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, which are significant for presenting an aspartic acid side chain (Kogan & Rawson, 1992). Selič, Grdadolnik, and Stanovnik (1997) also utilized this compound in the synthesis of heterocyclic systems, emphasizing its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Peptide Synthesis

Dutta and Morley (1971) explored its application in peptide synthesis, particularly in the preparation of 2-pyridyl esters of N-acyl-amino-acids, demonstrating its utility in solid-phase peptide synthesis and in the synthesis of O-peptides and depsipeptides (Dutta & Morley, 1971).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources . It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used.

Safety and Hazards

This compound is intended for research and development use only. It is not advised for medicinal, household, or other uses .

Future Directions

The future directions for the use of this compound would depend largely on the outcomes of the research and development activities it’s currently being used for . As our understanding of this compound grows, new applications could potentially be discovered.

properties

IUPAC Name

tert-butyl (2S)-2-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(20)12-19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFFCQNSBLVXKS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
(2s)-[[[(Phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.